![molecular formula C15H34O4Si B12582957 Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol CAS No. 602261-76-7](/img/structure/B12582957.png)
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol
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Overview
Description
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is an organic compound with the molecular formula C14H32O4Si It is a derivative of acetic acid and contains a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine in an aprotic solvent like dichloromethane. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- React 6-heptanol with tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol.
-
Esterification
- React the protected alcohol with acetic anhydride in the presence of a catalyst such as pyridine.
- Solvent: Dichloromethane.
- Temperature: Room temperature.
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis generally follows similar steps as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptan-1-one.
Reduction: Formation of 6-[tert-butyl(dimethyl)silyl]oxyheptanol.
Substitution: Formation of 6-heptanol after removal of the silyl protecting group.
Scientific Research Applications
Chemical Synthesis
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol serves as a protecting group for alcohols in organic synthesis. This is particularly useful in multi-step reactions where selective deprotection is required to yield desired products without interfering with other functional groups.
Pharmaceutical Development
This compound is utilized as an intermediate in drug synthesis , especially for compounds that require enhanced solubility or stability. Its ability to modify the physicochemical properties of active pharmaceutical ingredients (APIs) makes it valuable in the formulation of drugs.
Biological Research
In biological contexts, this compound has shown potential for influencing enzyme activity and receptor binding due to its unique structural features. Initial studies suggest that it may interact with various biological targets, warranting further investigation into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
Antimicrobial Activity
Compounds similar to this compound have demonstrated antimicrobial properties. The presence of the acetic acid moiety enhances the antimicrobial efficacy of various agents, making it a candidate for further exploration in biocidal applications.
Case Study: Antimicrobial Efficacy
A study on related organosilicon compounds indicated significant antimicrobial activity against several bacterial strains. The incorporation of silyl groups was shown to enhance lipophilicity, improving penetration through microbial membranes. This suggests that this compound could exhibit similar antimicrobial properties, warranting further exploration in this area.
Mechanism of Action
The mechanism of action of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl groups from unwanted reactions during synthetic processes. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions using reagents like TBAF.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protection of hydroxyl groups.
tert-Butyldiphenylsilyl chloride: Another silyl protecting group with different steric and electronic properties.
tert-Butyl acetate: An ester with similar structural features but different reactivity.
Uniqueness
Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is unique due to its specific combination of acetic acid and tert-butyl(dimethyl)silyl groups, which provide both protection and reactivity in synthetic applications. Its stability and ease of removal make it a valuable tool in organic synthesis.
Biological Activity
Chemical Structure and Properties
The molecular formula of acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol is C13H28O3Si, with a molecular weight of approximately 292.487 g/mol. The compound features a tert-butyl(dimethyl)silyl group attached to a heptan-1-ol structure, providing it with distinctive properties that may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C13H28O3Si |
Molecular Weight | 292.487 g/mol |
Structure | Organosilicon compound |
Interaction with Biological Targets
Research indicates that compounds with similar structures often interact with various biological targets, influencing enzyme activity or receptor binding. For instance, the presence of silyl groups in compounds has been associated with enhanced membrane permeability and bioactivity, which may suggest a similar potential for this compound .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for elucidating its biological effects. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles remain largely unexplored but are essential for predicting the compound's behavior in biological systems .
Case Studies and Related Research
While direct studies on this compound are sparse, several related compounds have been investigated for their biological activities:
- Tert-butyldimethylsilyl (TBDMS) Compounds : Research has shown that TBDMS derivatives can enhance the solubility and stability of various drugs, potentially increasing their therapeutic efficacy .
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties, which could be relevant for mitigating oxidative stress in biological systems .
- Antibacterial Properties : Some silylated compounds exhibit antibacterial activity due to their ability to disrupt bacterial cell membranes . This suggests a need for further exploration into the antibacterial potential of this compound.
Future Directions
To fully understand the biological activity of this compound, future research should focus on:
- In vitro and In vivo Studies : Conducting detailed studies to assess the pharmacological effects and mechanisms of action.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure impact biological activity.
- Toxicological Assessments : Evaluating the safety profile of this compound in biological systems.
Properties
CAS No. |
602261-76-7 |
---|---|
Molecular Formula |
C15H34O4Si |
Molecular Weight |
306.51 g/mol |
IUPAC Name |
acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol |
InChI |
InChI=1S/C13H30O2Si.C2H4O2/c1-12(10-8-7-9-11-14)15-16(5,6)13(2,3)4;1-2(3)4/h12,14H,7-11H2,1-6H3;1H3,(H,3,4) |
InChI Key |
IWPFBAWPUMUXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCO)O[Si](C)(C)C(C)(C)C.CC(=O)O |
Origin of Product |
United States |
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